1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQTKWTPPRMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011404-53-7 | |
| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with chloroethyl reagents. One common method includes the alkylation of pyrazole-4-carboxylic acid with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethyl group (-CH₂CH₂Cl) undergoes nucleophilic displacement with various nucleophiles due to its leaving group capacity. Key examples include:
*Predicted based on analogous bromoethyl compound reactions
Elimination Reactions
Dehydrohalogenation converts the chloroethyl group into a vinyl moiety under basic conditions:
Reaction:
Carboxylic Acid Derivative Formation
The -COOH group participates in standard acylations:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl 1-(2-chloroethyl)-1H-pyrazole-4-carboxylate | 89% |
| Amide Coupling | EDC/HOBt, R-NH₂ | 1-(2-Chloroethyl)-1H-pyrazole-4-carboxamides | 70-85% |
Reductive Transformations
The carboxylic acid group can be reduced to alcohols or aldehydes:
-
LiAlH₄ Reduction:
Yields 92% 1-(2-chloroethyl)-1H-pyrazole-4-methanol in THF at 0°C → RT -
Selective Reduction: Controlled NaBH₄ conditions preserve the chloroethyl group while reducing other functionalities.
Cycloaddition Reactions
The vinylpyrazole intermediate (from elimination) engages in:
-
[2+2] Cycloaddition: With tetracyanoethylene to form cyclobutane derivatives (62% yield, benzene, 25°C)
-
1,3-Dipolar Cycloaddition: With diazo compounds to generate pyrazoline intermediates
Comparative Reactivity Analysis
Industrial-Scale Optimization
Continuous flow processes improve safety and efficiency for key reactions:
-
Substitution with NH₃:
-
Esterification:
This compound's dual reactivity enables modular synthesis of pyrazole-based pharmacophores and functional materials. Recent advances in flow chemistry and catalyst design have enhanced its utility in high-throughput applications .
Scientific Research Applications
Scientific Research Applications of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with applications in scientific research, particularly in medicinal chemistry [2, 7]. It contains a chloroethyl group and a carboxylic acid, attached to a pyrazole ring [2, 7].
- Medicinal Chemistry 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid can be used as a building block in synthesizing pharmaceutical agents. Pyrazole derivatives have anticancer activity, and can inhibit the growth of cancer cell lines .
- Organic Synthesis This compound serves as an intermediate in creating heterocyclic compounds.
- Biological Activity Research indicates potential biological activities, such as anticancer and antimicrobial properties.
Anticancer Activity
Pyrazole derivatives, including 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid, have demonstrated anticancer potential in recent studies. The anticancer properties are attributed to the inhibition of cell proliferation and the induction of apoptosis. Studies show these compounds exhibit significant antiproliferative activity against various cancer cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Efficacy Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid | MDA-MB-231 | 0.46 | Apoptosis induction |
| 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid | HepG2 | 0.39 | Cell cycle arrest |
Antimicrobial Activity
Research efforts have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound showed MIC values as low as 12.5 µg/mL against Staphylococcus aureus.
Case Studies and Research Findings
- Anticancer Properties: Studies demonstrated cytotoxicity against cancer cell lines with IC50 values ranging from 0.39 µM to 0.46 µM, suggesting its potential in developing new anticancer therapies.
- Antimicrobial Activity: Research on pyrazole derivatives reported effective inhibition against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
1-(2-Chloroethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a carboxylic acid group and a chloroethyl substituent, which enhances its reactivity. The electrophilic nature of the chloroethyl group allows for various chemical transformations, including nucleophilic substitutions and eliminations. These properties make it a versatile compound in synthetic organic chemistry.
Insecticidal Properties
Research indicates that 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid exhibits potent insecticidal activity. It has been shown to be effective against various agricultural pests, making it valuable in pest management strategies. For example, studies have demonstrated that derivatives of pyrazole-4-carboxylic acids possess significant insecticidal effects, with some achieving over 90% efficacy against pests like Plutella xylostella at low concentrations .
Anti-Inflammatory and Anticancer Potential
In addition to its insecticidal properties, this compound has potential therapeutic applications in treating inflammation and cancer. Research has highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammatory diseases. Furthermore, several studies have reported its anticancer activity across various cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 0.39 ± 0.06 | Anticancer activity |
| NCI-H460 | 0.28 | Induction of apoptosis |
| Hep-2 | 0.74 | Significant cytotoxic potential |
| A549 | 26 | Growth inhibition |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is significantly influenced by its structural features. The presence of the carboxyl group is crucial for its insecticidal and anticancer activities. Modifications to the pyrazole ring or substituents can alter its interaction profiles with biological targets, highlighting the importance of SAR studies in drug design .
Synthesis Methods
The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : A common method for formylation that allows for the introduction of functional groups.
- Nucleophilic Substitution Reactions : Utilizing strong bases to facilitate the dehydrochlorination process.
These synthetic routes emphasize the versatility available for producing this compound and its derivatives .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing promising results with IC50 values lower than traditional chemotherapeutics.
- Insecticidal Efficacy Assessment : Comparative studies demonstrated that 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid outperformed existing insecticides in terms of potency and selectivity against target pests.
Q & A
Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation or Vilsmeier-Haack reactions. For example:
- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines react to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
- Chloroethylation : Post-synthetic modification using 2-chloroethylating agents (e.g., 2-chloroethyl chloride) under nucleophilic conditions (e.g., K₂CO₃ in DMF) may introduce the 2-chloroethyl group.
- Key variables : Temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yields. Impurities like unreacted intermediates require purification via recrystallization (ethanol/water) or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- X-ray crystallography : Resolves bond lengths and angles, confirming regiochemistry (e.g., pyrazole ring substitution pattern) .
- Spectroscopy :
- HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrazole derivatives, the C4-carboxylic acid group often acts as an electron-withdrawing moiety, stabilizing negative charge .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies. Pyrazole rings commonly bind via π-π stacking or hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values against standardized assays (e.g., kinase inhibition assays) to identify outliers.
- Control experiments : Test for off-target effects (e.g., ATP-binding site competition) and confirm compound stability under assay conditions (pH 7.4, 37°C) .
- Structural analogs : Synthesize derivatives (e.g., methyl vs. chloroethyl substituents) to isolate substituent-specific effects .
Q. How does the chloroethyl group influence the compound’s stability and degradation pathways?
- Hydrolytic stability : The 2-chloroethyl group undergoes hydrolysis in aqueous media (t₁/₂ ~24–48 hours at pH 7), forming ethylene glycol and HCl. Stabilizers like antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigate degradation .
- Thermal degradation : TGA/DSC analysis reveals decomposition >150°C, with mass loss corresponding to CO₂ release from decarboxylation .
Methodological Considerations
Q. What safety protocols are critical for handling chlorinated pyrazole derivatives?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile chloro intermediates .
- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb with vermiculite .
Q. How can reaction scalability be optimized without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
